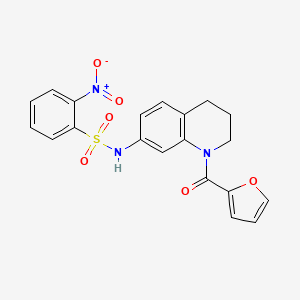
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is an organic compound with potential applications in various scientific research fields. This compound combines several functional groups, which contribute to its chemical reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. These steps may include:
Formation of Tetrahydroquinoline: : Starting from a precursor like an aniline derivative, through cyclization reactions, a 1,2,3,4-tetrahydroquinoline core is formed.
Furan-2-Carbonyl Group Introduction: : This step involves the attachment of a furan ring via acylation or similar reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound involves scalable methods such as batch or continuous flow synthesis, ensuring high yield and purity. Reactions are optimized for cost-effectiveness and environmental sustainability, with emphasis on using green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: : The furan ring and tetrahydroquinoline core can undergo oxidation, leading to various oxygenated products.
Reduction: : The nitro group can be reduced to an amine group under suitable conditions.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at positions ortho or para to the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Hydrogen gas (H₂) with catalysts, sodium borohydride (NaBH₄).
Substitution Conditions: : Acidic or basic media, appropriate solvents like dichloromethane (DCM).
Major Products
Oxidation Products: : Quinoline N-oxide derivatives.
Reduction Products: : Aminoquinoline sulfonamides.
Substitution Products: : Various substituted derivatives depending on the reacting species.
科学研究应用
Chemistry: : Utilized as intermediates in organic synthesis, catalyst design, and studying reaction mechanisms.
Biology: : Investigated for its binding properties with enzymes and proteins, potential inhibitor or activator roles.
Medicine: : Explored for drug development, targeting diseases such as cancer, infections, and inflammatory conditions.
Industry: : Used in the synthesis of dyes, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide involves binding to specific molecular targets such as enzymes or receptors. It may inhibit or modulate their activity, depending on its interaction with active sites or allosteric sites, affecting various cellular pathways.
相似化合物的比较
Unique Features
Structural Diversity: : Combines functional groups from furan, tetrahydroquinoline, and sulfonamide families.
Reactivity: : Exhibits a broad range of chemical reactions due to its diverse functional groups.
Similar Compounds
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-2-nitrobenzenesulfonamide: : A similar structure with slight modifications in the tetrahydroquinoline core.
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide: : Replacing the furan ring with a thiophene ring, affecting its reactivity and applications.
生物活性
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a nitrobenzenesulfonamide. Its molecular formula is C22H20N4O5S with a molecular weight of approximately 440.5 g/mol.
Structural Features
| Component | Description |
|---|---|
| Tetrahydroquinoline | A bicyclic structure providing biological activity |
| Furan-2-carbonyl | Contributes to reactivity and interaction |
| Nitrobenzenesulfonamide | Enhances solubility and biological efficacy |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown promise against breast and lung cancer cells.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cellular damage and apoptosis.
- Targeting Signaling Pathways : The compound can modulate key signaling pathways involved in cell proliferation and survival.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed at concentrations above 50 µg/mL.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxicity against MCF-7 (breast cancer) cells.
- Method : MTT assay was utilized to measure cell viability.
- Results : IC50 value was determined to be 25 µM, indicating potent anticancer activity.
Comparative Studies
A comparative analysis of this compound with other sulfonamide derivatives revealed that this compound exhibits superior efficacy due to its unique structural features that enhance interaction with biological targets.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(18-7-4-12-29-18)22-11-3-5-14-9-10-15(13-17(14)22)21-30(27,28)19-8-2-1-6-16(19)23(25)26/h1-2,4,6-10,12-13,21H,3,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAWFQKIKBUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














